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Compound of Interest

Compound Name: chloramultilide B

Cat. No.: B1264065 Get Quote

Executive Summary
Chloramultilide B is a bioactive lindenane-type sesquiterpenoid dimer isolated from

Chloranthus species (C. multistachys, C. serratus). Unlike simple sesquiterpenes, this

compound represents a complex [4+2] cycloaddition dimer class that exhibits nanomolar

potency in specific biological contexts. While structurally related to the Shizukaols (potent Wnt/

-catenin inhibitors), Chloramultilide B is distinguished by its exceptional antifungal activity
(MIC 0.068

M against Candida spp.) and cytotoxic potential. This guide dissects the structural determinants
of this activity, comparing it with key analogs like Shizukaol B and Chlojaponilactone B.

Structural Analysis & Core Scaffold
The pharmacological engine of Chloramultilide B is the lindenane sesquiterpenoid dimer

scaffold. These molecules are typically formed via a biomimetic Diels-Alder [4+2] cycloaddition

between two monomeric lindenane units.

Key Structural Features[1][2]
The Dimer Interface: The rigid, cage-like structure formed by the cycloaddition creates a

distinct 3D topology that is difficult to replicate synthetically. This rigidity locks the

pharmacophores in a specific orientation essential for target binding.
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Ester Side Chains: The variation in ester functionality (acetyl, tigloyl, senecioyl groups) at

positions C-8 or C-9 is the primary driver of selectivity between antifungal, anti-inflammatory,

and cytotoxic activities.

Michael Acceptor: Many analogs possess an

-unsaturated lactone or ketone moiety, acting as a Michael acceptor for covalent modification
of cysteine residues on target proteins (e.g., NF-

B or Wnt pathway components).

Comparative SAR Analysis
The following analysis contrasts Chloramultilide B with its closest structural analogs to isolate

the functional groups responsible for differential bioactivity.

Comparative Efficacy Table
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Compound Primary Activity
Potency Metric
(Target)

Key Structural
Feature

Chloramultilide B Antifungal
MIC: 0.068

M (C. albicans)

Specific ester

configuration

optimized for fungal

membrane/wall

targets.

Shizukaol B Anti-inflammatory

IC

: 0.22

M (NO inhibition)

C-8/C-9 diester

substitution pattern

favoring NF-

B suppression.

Shizukaol D Anti-inflammatory

IC

: 7.22

M (NO inhibition)

Structural isomer of

Shizukaol B; reduced

potency indicates

stereochemical

sensitivity.

Chlojaponilactone B Anti-inflammatory

IC

: <1.0

M (iNOS suppression)

Lindenane

monomer/dimer

variant; inhibits p65

nuclear translocation.

SAR Insights
Stereochemistry is Critical: The significant potency drop between Shizukaol B and D (0.22

vs. 7.22

M) highlights that the relative stereochemistry at the dimer linkage dictates binding affinity to
inflammatory targets (likely IKK

or MD-2).

Lipophilicity & Permeability: Chloramultilide B's superior antifungal activity suggests its

specific ester side chains provide the optimal logP for penetrating the fungal cell wall, a

barrier not present in the mammalian macrophage assays used for Shizukaols.
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Wnt vs. NF-

B Selectivity: While Chloramultilide B is antifungal, its scaffold shares the Wnt-inhibitory
potential of the class. Analog modifications shift the bias between inhibiting

-catenin destruction complex (Wnt) and I

B

phosphorylation (NF-

B).

Mechanism of Action: Signaling Pathways
Lindenane dimers exert their effects by modulating master regulatory pathways. Below is a

visualization of the Wnt/

-catenin inhibition mechanism common to this chemical class (e.g., Shizukaol D), which is
relevant for the cytotoxic potential of Chloramultilide B analogs.
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Figure 1: Mechanism of Wnt signaling inhibition by lindenane dimers. The compounds

downregulate Dishevelled (Dvl) and Axin, promoting
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-catenin degradation and blocking oncogenic transcription.

Experimental Protocols
To validate the activity of Chloramultilide B analogs, the following standardized protocols are

recommended.

Antifungal Susceptibility Assay (Microdilution)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) against Candida spp.

Preparation: Prepare stock solutions of Chloramultilide B in DMSO (10 mM).

Inoculum: Adjust Candida albicans (ATCC 10231) suspension to

CFU/mL in RPMI 1640 medium buffered with MOPS.

Plating: Dispense 100

L of inoculum into 96-well plates containing serial dilutions of the compound (final range:
0.01 – 100

M).

Incubation: Incubate at 35°C for 24–48 hours.

Readout: Determine MIC as the lowest concentration resulting in optically clear wells (no

visible growth).

Control: Amphotericin B (Positive Control).[1]

Wnt Pathway Reporter Assay (TOPFlash)
Purpose: Assess the ability of analogs to inhibit

-catenin/TCF transcriptional activity.

Transfection: Co-transfect HEK293T cells with the TOPFlash (TCF reporter) or FOPFlash

(Mutant control) plasmid and a Renilla luciferase vector (normalization).
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Treatment: After 24h, treat cells with Wnt3a-conditioned medium (to stimulate pathway) +

Test Compound (0.1 – 10

M).

Lysis: After 24h incubation, lyse cells using Passive Lysis Buffer.

Measurement: Quantify Firefly and Renilla luciferase activity using a dual-luciferase assay

system.

Analysis: Calculate Relative Luciferase Units (RLU) = TOP/Renilla. % Inhibition =

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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